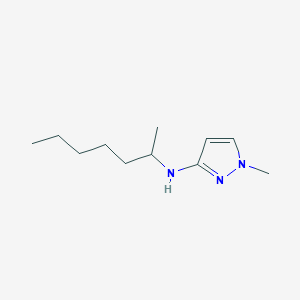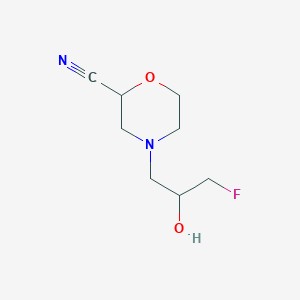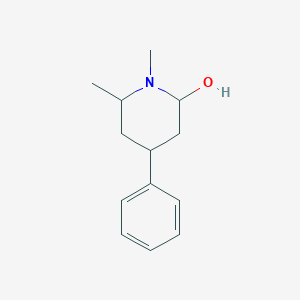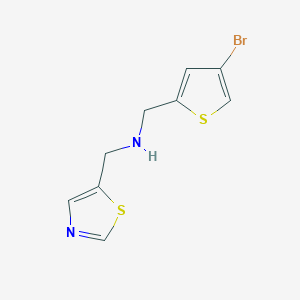![molecular formula C11H19N3O B13259450 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13259450.png)
2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol is a compound that features a pyrazole ring attached to a cyclohexanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as distillation or extraction to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the pyrazole ring to a more saturated structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(1-Methyl-1H-pyrazol-4-yl)aniline
- 1-Methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol is unique due to its combination of a pyrazole ring with a cyclohexanol structure. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H19N3O/c1-14-8-9(7-13-14)6-12-10-4-2-3-5-11(10)15/h7-8,10-12,15H,2-6H2,1H3 |
InChI Key |
NEOWKYXTMZFGLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


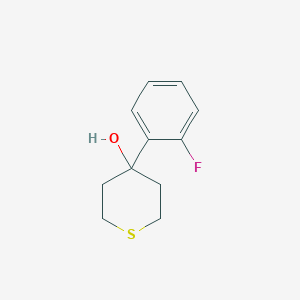
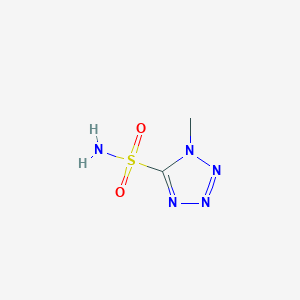

![2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B13259394.png)
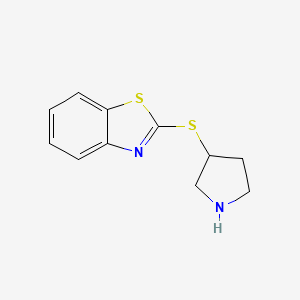
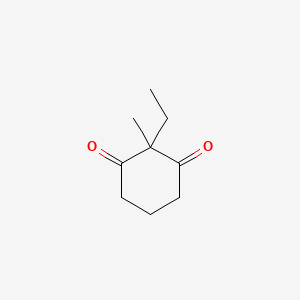

![6,6-Dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13259426.png)

